4-Fluoro-2,5-dimethylaniline hydrochloride

説明

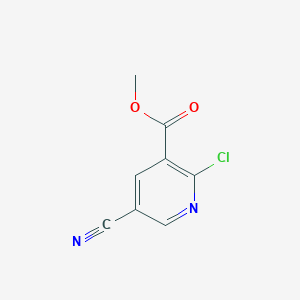

4-Fluoro-2,5-dimethylaniline hydrochloride is a hydrochloride salt of the amine 4-Fluoro-2,5-dimethylaniline. It has a molecular formula of C8H11ClFN and a molecular weight of 175.63 . This compound is widely used in organic synthesis and the production of various chemicals.

Molecular Structure Analysis

The molecular structure of 4-Fluoro-2,5-dimethylaniline hydrochloride consists of a benzene ring substituted with a fluoro group at the 4th position and two methyl groups at the 2nd and 5th positions . The presence of the fluoro group can significantly influence the chemical properties of the molecule, including its reactivity and acidity.Chemical Reactions Analysis

While specific chemical reactions involving 4-Fluoro-2,5-dimethylaniline hydrochloride are not available, it’s known that amine derivatives like this compound can undergo a variety of chemical reactions. These include reactions with acids to form salts, reactions with alkyl halides to form secondary and tertiary amines, and reactions with acyl chlorides to form amides.Physical And Chemical Properties Analysis

4-Fluoro-2,5-dimethylaniline hydrochloride is a powder at room temperature . It has a molecular weight of 175.63 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.科学的研究の応用

Fluorescence Behavior and Charge Transfer

- 4-Fluoro-N,N-dimethylaniline (FDMA) exhibits distinct fluorescence behavior. Contrary to previous reports, it only shows single fluorescence from a locally excited (LE) state, without intramolecular charge transfer (ICT), irrespective of solvent polarity, temperature, and excitation wavelength. This finding is significant in understanding the fluorescence characteristics of similar compounds (Zachariasse, Demeter, & Druzhinin, 2017).

- In a similar vein, another study confirms that FDMA does not undergo charge transfer or twisting in its excited state, based on quantum chemical methods. This contradicts earlier reports and contributes to a more accurate understanding of the photophysics of FDMA (Bohnwagner & Dreuw, 2017).

Reactions and Synthesis

- Research on the reaction of 4-fluoro-N,N-dimethylaniline-N-oxide with hemoglobin reveals transformation into various compounds, providing insights into its reactivity in biological environments (Renner, 2004).

- A study on electrophilic fluorination of N,N-dimethylaniline showcases the synthesis of complex mixtures of biaryls, demonstrating the compound's versatility in organic synthesis (Sorokin, Pozharskii, & Ozeryanskii, 2013).

- The synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, highlights the applicability of FDMA derivatives in medicinal chemistry, especially as synthons for dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).

Biological and Environmental Applications

- The environmental sensitivity of fluorophores like 6-N,N-dimethylamino-2,3-naphthalimide, related to FDMA, shows potential as biological probes, useful in monitoring protein-protein interactions (Vázquez, Blanco, & Imperiali, 2005).

- The degradation of 2,4-dimethylaniline, a related compound, by Pseudomonas species, offers insights into biodegradation processes for similar compounds, highlighting environmental and toxicological implications (Brimecombe, Fogel, & Limson, 2006).

Safety And Hazards

While specific safety and hazard information for 4-Fluoro-2,5-dimethylaniline hydrochloride is not available, compounds of this nature should be handled with care. They may pose risks such as being harmful if swallowed, causing skin irritation, serious eye irritation, and respiratory irritation . Always follow safety guidelines when handling chemical substances.

特性

IUPAC Name |

4-fluoro-2,5-dimethylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN.ClH/c1-5-4-8(10)6(2)3-7(5)9;/h3-4H,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUXRWFGKVPFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2,5-dimethylaniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyloctahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B1383261.png)